

5-Methyl-2-piperidin-4-yl-1H-benzimidazole

CAS number 295790-48-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-piperidin-4-yl-1H-benzimidazole

Cat. No.: B1318176

[Get Quote](#)

An In-depth Technical Guide to **5-Methyl-2-piperidin-4-yl-1H-benzimidazole** (CAS 295790-48-6)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of **5-Methyl-2-piperidin-4-yl-1H-benzimidazole**, a versatile heterocyclic compound with significant promise in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

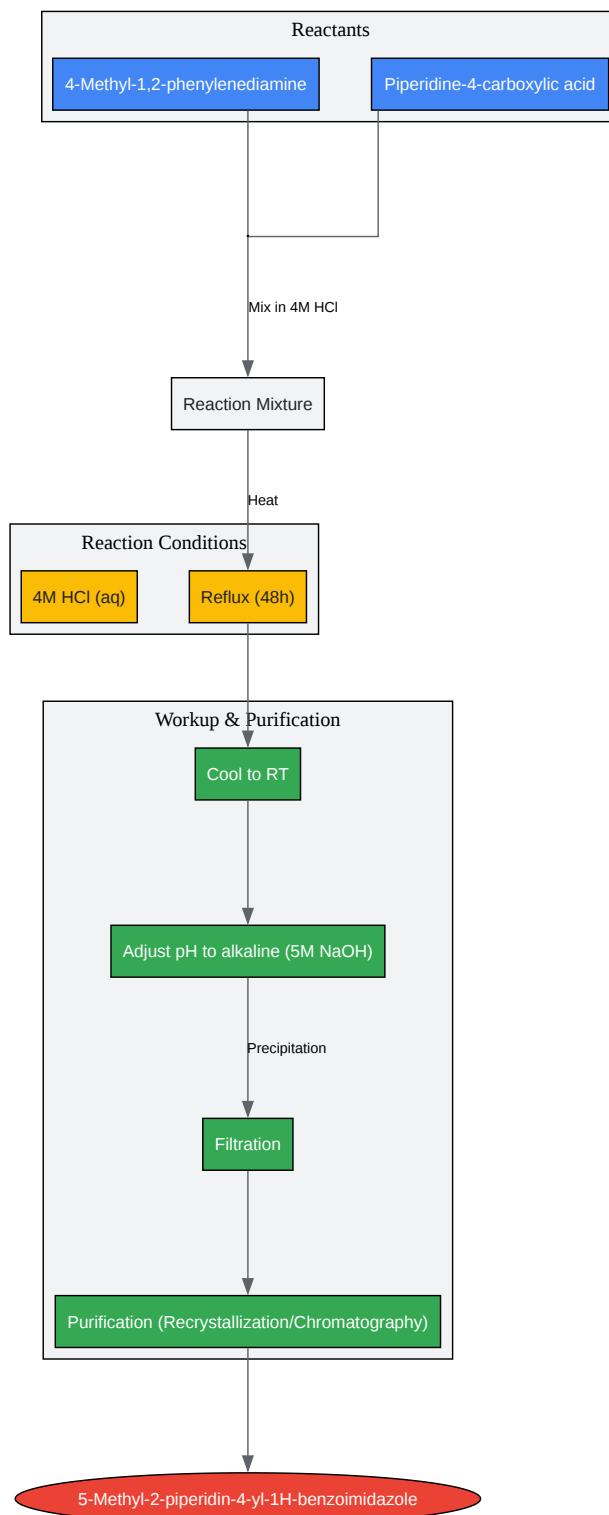
Core Compound Properties

5-Methyl-2-piperidin-4-yl-1H-benzimidazole, also known by its synonyms 5-Methyl-2-(4-piperidinyl)-1H-benzimidazole and 6-methyl-2-piperidin-4-yl-1H-benzimidazole, is a member of the benzimidazole class of compounds.^{[1][2]} The benzimidazole core is a key pharmacophore found in numerous biologically active molecules.^[3] The presence of a piperidine moiety can enhance the pharmacological properties of the molecule, including its solubility and bioavailability.^[1]

Property	Value	Reference(s)
CAS Number	295790-48-6	[1]
Molecular Formula	C ₁₃ H ₁₇ N ₃	[1]
Molecular Weight	215.3 g/mol	[1]
Appearance	Slightly purple powder	[1]
Melting Point	219-225 °C	[1]
Purity	≥ 99% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **5-Methyl-2-piperidin-4-yl-1H-benzimidazole** is not readily available in the public domain, a general and adaptable method for the synthesis of the parent compound, 2-(piperidin-4-yl)-1H-benzimidazole, can be inferred from the literature. This synthesis typically involves the condensation reaction of a substituted o-phenylenediamine with a piperidine derivative.


A plausible synthetic approach for **5-Methyl-2-piperidin-4-yl-1H-benzimidazole** would involve the reaction of 4-methyl-1,2-phenylenediamine with piperidin-4-carboxylic acid. This reaction is generally carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions. The resulting product can then be purified using standard techniques like recrystallization or column chromatography.

Below is a generalized experimental protocol for a related compound, which can be adapted by a skilled chemist for the synthesis of the target molecule.

General Experimental Protocol for the Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole Derivatives:

- A mixture of the appropriately substituted benzene-1,2-diamine (1 equivalent) and piperidin-4-carboxylic acid (1 equivalent) is prepared in a suitable solvent, such as a 4M aqueous solution of hydrochloric acid.[\[4\]](#)

- The reaction mixture is stirred and heated under reflux for an extended period, typically 48 hours.[4]
- The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The pH of the solution is adjusted to alkaline, for instance, by the addition of a 5 M sodium hydroxide solution, to precipitate the product.[4]
- The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.[4]
- Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **5-Methyl-2-piperidin-4-yl-1H-benzoimidazole**.

Potential Therapeutic Applications and Biological Activity

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a promising compound in pharmaceutical research, with potential applications in the development of therapies for Central Nervous System (CNS) disorders and cancer.^[1] Its structural similarity to known pharmacologically active molecules makes it a valuable candidate for further investigation.^[1]

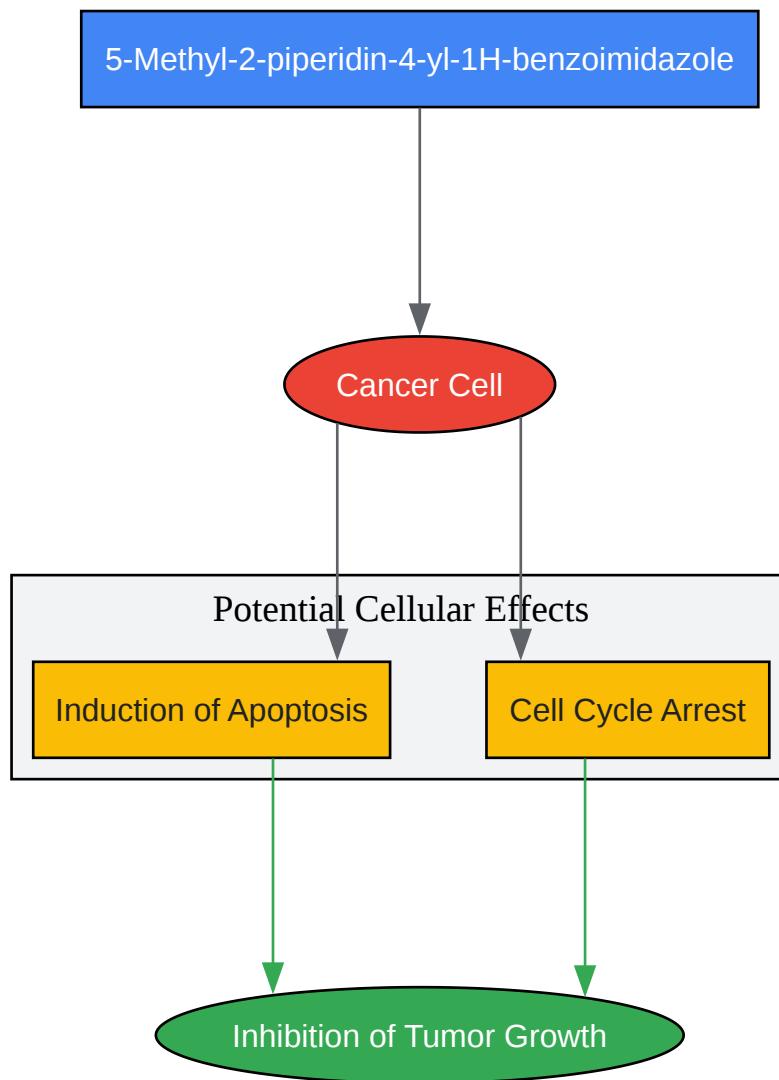
Central Nervous System (CNS) Activity

Derivatives of 2-(piperidin-3-yl)-1H-benzimidazoles have been identified as selective H1-antihistamines with CNS-penetrating properties, suggesting their potential use as sedative-hypnotics for insomnia.^[5] While this study focused on the 3-piperidinyl isomer, it highlights the potential for piperidinyl-benzimidazoles to modulate CNS targets. Further research is needed to elucidate the specific CNS activity of the 4-piperidinyl isomer, **5-Methyl-2-piperidin-4-yl-1H-benzoimidazole**.

Anti-Cancer Activity

The benzimidazole scaffold is a well-established pharmacophore in the development of anti-cancer agents.^{[6][7]} Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.^[8] The mechanisms of action for anti-cancer benzimidazoles are diverse and can include the induction of apoptosis and cell cycle arrest.^{[7][9]}

While specific quantitative data for the anti-cancer activity of **5-Methyl-2-piperidin-4-yl-1H-benzoimidazole** is not available, studies on structurally related compounds provide insights into its potential. For instance, certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent inhibitory activity on the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF- α) in macrophages, with IC₅₀ values in the low micromolar range.^[10] As chronic inflammation is linked to cancer development, this anti-inflammatory activity could contribute to its potential anti-cancer effects.


A study on other benzimidazole derivatives reported IC₅₀ values against various cancer cell lines, although these compounds are structurally distinct from the one in question.[\[9\]](#)

Compound/Derivative Class	Cancer Cell Line(s)	IC ₅₀ (μM)	Reference(s)
Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate	HCT-116	16.82	[9]
Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate	HT-29	20.11	[9]
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (Compound 6e)	RAW 264.7 (NO production)	0.86	[10]
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (Compound 6e)	RAW 264.7 (TNF-α production)	1.87	[10]

Note: The data in this table is for structurally related compounds and should be considered as indicative of the potential activity of the broader benzimidazole class, not as direct data for **5-Methyl-2-piperidin-4-yl-1H-benzoimidazole**.

Potential Mechanism of Action in Cancer

Based on the known mechanisms of other anti-cancer benzimidazole derivatives, **5-Methyl-2-piperidin-4-yl-1H-benzoimidazole** could potentially exert its effects through various signaling pathways. A plausible mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

[Click to download full resolution via product page](#)

Caption: Plausible anti-cancer mechanism of action for **5-Methyl-2-piperidin-4-yl-1H-benzoimidazole**.

Other Potential Applications

Beyond its therapeutic potential, **5-Methyl-2-piperidin-4-yl-1H-benzoimidazole** is also utilized in biochemical research for studying enzyme inhibition and receptor binding.[\[1\]](#) Furthermore, it

has found applications in material science, where it can be incorporated into polymers to enhance their mechanical properties.[1]

Conclusion

5-Methyl-2-piperidin-4-yl-1H-benzimidazole is a versatile and promising chemical entity with a wide range of potential applications, particularly in the pharmaceutical industry. Its benzimidazole core and piperidine moiety contribute to its favorable chemical and biological properties. While further research is required to fully elucidate its specific mechanisms of action and to generate quantitative biological data, the existing information on related compounds suggests that it is a valuable scaffold for the development of novel therapeutics for CNS disorders and cancer. This technical guide provides a foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Methyl-2-piperidin-4-yl-1H-benzimidazole | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 5. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. nveo.org [nveo.org]
- 8. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Methyl-2-piperidin-4-yl-1H-benzoimidazole CAS number 295790-48-6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318176#5-methyl-2-piperidin-4-yl-1h-benzoimidazole-cas-number-295790-48-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com